

# Technical Guide: Molecular Structure & Synthesis of 4-Chloro-3-methylphenyl 2-nitrobenzoate

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## Compound of Interest

Compound Name: *4-chloro-3-methylphenyl 2-nitrobenzoate*

Cat. No.: *B4780569*

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## Executive Summary

**4-Chloro-3-methylphenyl 2-nitrobenzoate** is an aromatic ester synthesized through the condensation of 4-chloro-3-methylphenol (p-chlorocresol) and 2-nitrobenzoic acid (activated as the acid chloride).

This molecule represents a classic example of "steric locking" in organic design. The ortho-nitro group on the benzoate ring creates significant torsional strain, forcing the carbonyl system out of coplanarity with the benzene ring. Simultaneously, the phenolic moiety contributes a hydrophobic, electron-withdrawing core (Cl) flanked by a steric bulk (Me).

Key Applications:

- Qualitative Analysis: Crystalline derivative for the identification of p-chlorocresol.
- Medicinal Chemistry: Pro-drug scaffold investigation (hydrolysis releases the antiseptic chlorocresol).
- Agrochemicals: Structural analog to diphenyl ether herbicides (e.g., Bifenox).

## Structural Architecture

## Molecular Connectivity

The molecule consists of two substituted phenyl rings linked by a central ester ( ) bridge.

- Ring A (Benzoate Moiety): A phenyl ring substituted at the ortho (2-) position with a nitro ( ) group.
- Ring B (Phenolic Moiety): A phenyl ring substituted at the meta (3-) position with a methyl group and the para (4-) position with a chlorine atom.

## Conformational Analysis & Steric Effects

The structural integrity of this molecule is defined by two critical steric interactions:

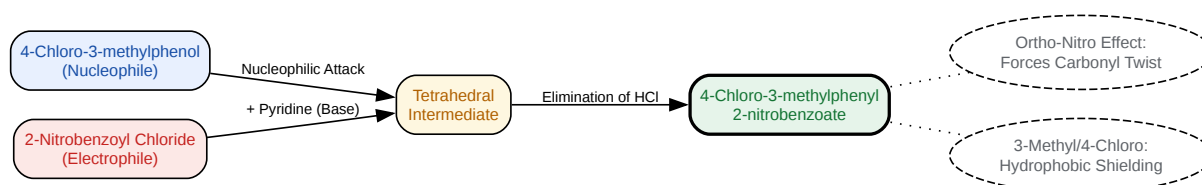
- The Ortho-Nitro Effect (Ring A): The nitro group at position 2 is bulky. To minimize steric repulsion with the carbonyl oxygen of the ester, the carboxylate group rotates out of the plane of Ring A. This deconjugation isolates the  $\pi$ -system of the benzene ring from the carbonyl, increasing the electrophilicity of the carbonyl carbon (making it more susceptible to hydrolysis than the para-isomer).
- Phenolic Substitution (Ring B): The 3-methyl group is meta to the ester oxygen. While less sterically demanding than an ortho substituent, it creates a localized hydrophobic pocket. The 4-chloro group provides electronic stabilization via induction (  $-I$  effect) while donating electron density back into the ring via resonance (  $+R$  effect).

## Predicted Molecular Geometry

- Bond Angle (Ester C-O-C):  $\sim 116\text{--}118^\circ$  (Typical for aromatic esters).
- Torsion Angle (Nitro-Carbonyl):  $\sim 40\text{--}60^\circ$  deviation from planarity due to the ortho-nitro group.
- Dipole Moment: High, driven by the nitro group and the ester functionality.

## Visualization: Structural Logic & Synthesis

The following diagram illustrates the retrosynthetic disconnection and the steric forces governing the molecule's final 3D conformation.



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Caption: Reaction pathway showing the convergence of the phenolic nucleophile and acid chloride electrophile, highlighting the steric factors in the final product.

## Synthesis Protocol

Objective: Synthesis of **4-chloro-3-methylphenyl 2-nitrobenzoate** via Schotten-Baumann esterification.

### Reagents & Materials

| Reagent                 | Role         | Equiv. | Notes                               |
|-------------------------|--------------|--------|-------------------------------------|
| 4-Chloro-3-methylphenol | Substrate    | 1.0    | "Chlorocresol"; MP: 64–66°C.        |
| 2-Nitrobenzoyl chloride | Reagent      | 1.1    | Kinetic acylating agent.            |
| Pyridine                | Solvent/Base | 2.0    | Acts as HCl scavenger and catalyst. |
| Dichloromethane (DCM)   | Solvent      | -      | Anhydrous.                          |

## Step-by-Step Methodology

- Preparation: In a dry 100 mL round-bottom flask, dissolve 1.42 g (10 mmol) of 4-chloro-3-methylphenol in 20 mL of anhydrous DCM.
- Activation: Add 1.6 mL (20 mmol) of pyridine. Cool the solution to 0°C using an ice bath.
- Addition: Dropwise, add a solution of 2.04 g (11 mmol) of 2-nitrobenzoyl chloride dissolved in 10 mL DCM. Caution: Exothermic reaction.
- Reflux: Allow the mixture to warm to room temperature, then reflux gently for 2 hours to ensure completion (monitor by TLC, Mobile Phase: 20% EtOAc/Hexane).
- Work-up:
  - Wash the organic layer with 1M HCl (2 x 20 mL) to remove excess pyridine.
  - Wash with 5% NaHCO<sub>3</sub> (2 x 20 mL) to remove unreacted acid.
  - Wash with Brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate in vacuo.
- Purification: Recrystallize the crude solid from Ethanol/Water (9:1).
  - Expected Yield: 75–85%.
  - Appearance: Off-white to pale yellow crystalline needles.

## Characterization Profile (Validation)

To validate the structure, compare experimental data against these predicted spectroscopic parameters.

### Proton NMR ( <sup>1</sup>H-NMR, 400 MHz, )

| Shift (ppm) | Multiplicity  | Integration | Assignment                        |
|-------------|---------------|-------------|-----------------------------------|
| 8.05 – 7.95 | Multiplet     | 1H          | H-3 of Benzoate (Ortho to )       |
| 7.80 – 7.60 | Multiplet     | 3H          | Remaining Benzoate protons        |
| 7.35        | Doublet ( Hz) | 1H          | H-5 of Phenol (Ortho to Cl)       |
| 7.05        | Doublet ( Hz) | 1H          | H-2 of Phenol (Ortho to Me/Ester) |
| 6.95        | dd ( Hz)      | 1H          | H-6 of Phenol                     |
| 2.38        | Singlet       | 3H          | Methyl group ( )                  |

## Infrared Spectroscopy (FT-IR)

- Ester: 1745–1755  $\text{cm}^{-1}$  (Shifted higher due to electron-withdrawing nitro group).
- Asymmetric:  $\sim 1535 \text{ cm}^{-1}$ .
- Symmetric:  $\sim 1350 \text{ cm}^{-1}$ .
- :  $\sim 1090 \text{ cm}^{-1}$ .

## Mass Spectrometry (EI-MS)

- Molecular Ion ( ): 291.03 (Calculated for

).

- Base Peak: Often

150 (2-nitrobenzoyl cation) due to cleavage at the ester bond.

## References

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